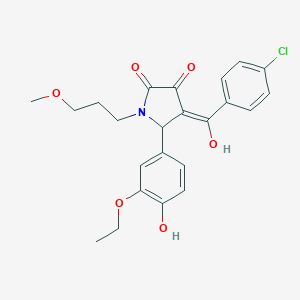![molecular formula C20H16N2OS B257707 N-[3-(2-furylmethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-N-phenylamine](/img/structure/B257707.png)
N-[3-(2-furylmethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-N-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-furylmethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-N-phenylamine, also known as Furfurylthiazolylphenylamine (FTP), is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. FTP is a thiazolylphenylamine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been studied extensively.
Wissenschaftliche Forschungsanwendungen
FTP has been shown to have potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. FTP has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial strains, such as Staphylococcus aureus and Escherichia coli.
Wirkmechanismus
The mechanism of action of FTP involves its ability to interact with various cellular targets. It has been shown to bind to the active site of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins. FTP also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, FTP has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the initiation of the apoptotic pathway.
Biochemical and Physiological Effects:
FTP has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in LPS-stimulated macrophages. It has also been shown to inhibit the activity of COX-2, which is involved in the production of pro-inflammatory prostaglandins. Additionally, FTP has been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
FTP has several advantages and limitations for lab experiments. One of its advantages is its ability to inhibit the production of pro-inflammatory cytokines, which makes it a potential therapeutic agent for inflammatory diseases. Its ability to induce apoptosis in cancer cells also makes it a potential anti-cancer agent. However, one of its limitations is its low solubility in aqueous solutions, which makes it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of FTP. One potential direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to study its potential as an anti-cancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, the development of more efficient synthesis methods for FTP could lead to its wider use in scientific research.
Synthesemethoden
FTP can be synthesized using different methods. One of the most common methods involves the reaction of 2-furylmethylamine with thiocarbonyldiimidazole (TCDI) to form the corresponding thioimidate. The thioimidate is then reacted with benzophenone imine to yield FTP. Other methods involve the reaction of 2-furylmethylamine with various substituted benzaldehydes and thioamides in the presence of a catalyst.
Eigenschaften
Produktname |
N-[3-(2-furylmethyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-N-phenylamine |
|---|---|
Molekularformel |
C20H16N2OS |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
3-(furan-2-ylmethyl)-N,4-diphenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C20H16N2OS/c1-3-8-16(9-4-1)19-15-24-20(21-17-10-5-2-6-11-17)22(19)14-18-12-7-13-23-18/h1-13,15H,14H2 |
InChI-Schlüssel |
XWPYBTBJWJOOAF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4=CC=CO4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257624.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B257625.png)
![5-(2,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257629.png)
![2-[(4-butoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257630.png)
![2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257633.png)
![2-Methoxyethyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257635.png)

![(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B257639.png)
methanone](/img/structure/B257641.png)
![2-methoxyethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257643.png)
![1-[5-(3-Chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B257644.png)

![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257651.png)
